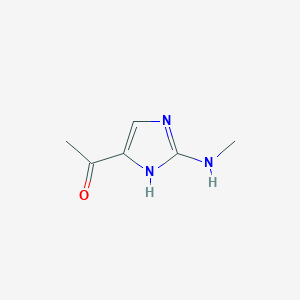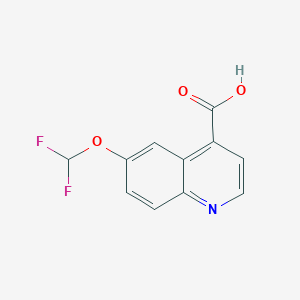
6-(Difluoromethoxy)quinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Difluoromethoxy)quinoline-4-carboxylic acid is a chemical compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their bioactive properties . The presence of the difluoromethoxy group at the 6th position and the carboxylic acid group at the 4th position makes this compound unique and potentially useful in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinoline-4-carboxylic acid derivatives, including 6-(Difluoromethoxy)quinoline-4-carboxylic acid, can be achieved through several methods. One common method is the Pfitzinger reaction, which involves the condensation of isatins with α-methylidene carbonyl compounds under acidic conditions . This reaction is typically performed in an aqueous medium with catalysts to improve efficiency and yield.
Another method is the Doebner hydrogen-transfer reaction, which synthesizes substituted quinolines from anilines possessing electron-withdrawing groups . This reaction can be applied to both electron-withdrawing and electron-donating groups, making it versatile for large-scale synthesis.
Industrial Production Methods
Industrial production of quinoline derivatives often involves green and sustainable chemistry approaches. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to minimize environmental impact . These methods not only enhance the efficiency of the synthesis but also reduce the production of hazardous by-products.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Difluoromethoxy)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include quinoline N-oxides, alcohols, aldehydes, and various substituted quinoline derivatives .
Applications De Recherche Scientifique
6-(Difluoromethoxy)quinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer properties.
Industry: It is used in the development of dyes, pigments, and agrochemicals.
Mécanisme D'action
The mechanism of action of 6-(Difluoromethoxy)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication . This inhibition leads to the disruption of bacterial cell division and growth. Additionally, the compound may interact with other enzymes and proteins, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(Trifluoromethoxy)quinoline-4-carboxylic acid
- 7-Chloro-6-fluoro-2-phenyl-quinoline-4-carboxylic acid
- 6-Bromo-4-(difluoromethoxy)quinoline
Uniqueness
6-(Difluoromethoxy)quinoline-4-carboxylic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for the development of new pharmaceuticals and agrochemicals .
Propriétés
Formule moléculaire |
C11H7F2NO3 |
|---|---|
Poids moléculaire |
239.17 g/mol |
Nom IUPAC |
6-(difluoromethoxy)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H7F2NO3/c12-11(13)17-6-1-2-9-8(5-6)7(10(15)16)3-4-14-9/h1-5,11H,(H,15,16) |
Clé InChI |
DVXBCAXJWRUQBN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC=CC(=C2C=C1OC(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Methyl-N-(thiophen-2-ylmethyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B12829883.png)
![(1H-Benzo[d]imidazol-2-yl)sulfanol](/img/structure/B12829890.png)
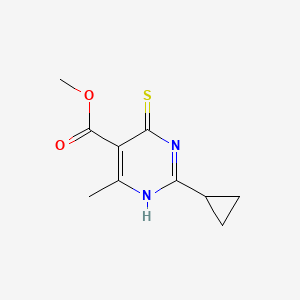


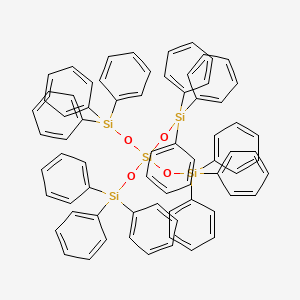
![4-[(5-Chloro-2-thienyl)methyl]-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B12829913.png)
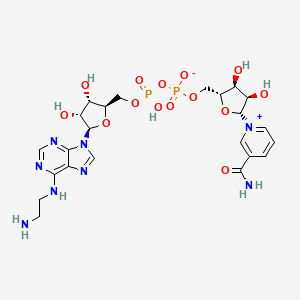
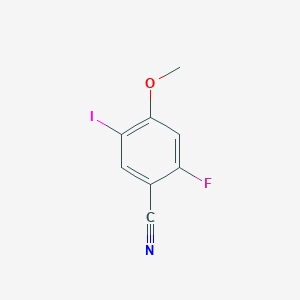
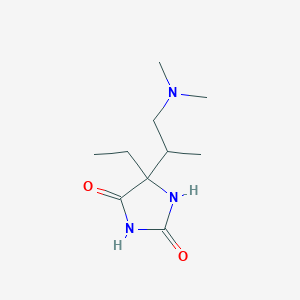
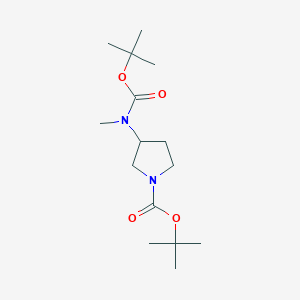
![2,5-Dimethyl-1H-benzo[d]imidazole-6-carbaldehyde](/img/structure/B12829943.png)

